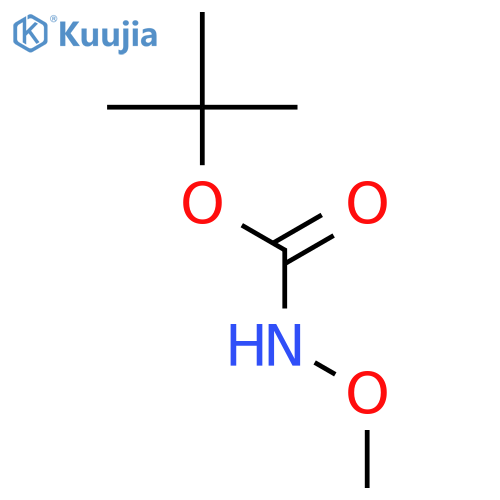

Cas no 58377-44-9 (tert-butyl N-methoxycarbamate)

tert-butyl N-methoxycarbamate 化学的及び物理的性質

名前と識別子

-

- N-Boc-O-methyl Hydroxylamine

- BocNHOMe

- N-(tert-butoxycarbonyl)-O-methoxyamine

- tert.-butyl methoxycarbamate

- tert.-Butyl-N-methoxycarbamat

- tert-butyl methoxycarbamate

- tert-butyl N-methoxycarbamate

- N-Boc-O-methylhydroxylamine

- SCHEMBL487344

- EN300-140354

- t-Butyl N-methoxycarbamate

- O12143

- AKOS000282833

- A1-04825

- 58377-44-9

- tert-butylmethoxycarbamate

- CS-0134050

- DS-11566

- F1905-7095

- Methoxy-carbamic Acid 1,1-Dimethylethyl Ester;N-(tert-Butoxycarbonyl)-O-methoxyamine

- FYTBDYZBNKGJRH-UHFFFAOYSA-N

- DB-145553

- MFCD21140572

- 819-087-9

- ICA37744

-

- MDL: MFCD21140572

- インチ: InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7-9-4/h1-4H3,(H,7,8)

- InChIKey: FYTBDYZBNKGJRH-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NOC)=O)C

計算された属性

- せいみつぶんしりょう: 147.09000

- どういたいしつりょう: 147.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- PSA: 47.56000

- LogP: 1.46340

tert-butyl N-methoxycarbamate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl N-methoxycarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-140354-0.25g |

tert-butyl N-methoxycarbamate |

58377-44-9 | 95% | 0.25g |

$40.0 | 2023-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N66490-10g |

tert-Butyl methoxycarbamate |

58377-44-9 | 95% | 10g |

¥3006.0 | 2022-04-27 | |

| Life Chemicals | F1905-7095-0.5g |

tert-butyl N-methoxycarbamate |

58377-44-9 | 95%+ | 0.5g |

$80.0 | 2023-09-07 | |

| Enamine | EN300-140354-1.0g |

tert-butyl N-methoxycarbamate |

58377-44-9 | 95% | 1g |

$80.0 | 2023-05-17 | |

| Life Chemicals | F1905-7095-2.5g |

tert-butyl N-methoxycarbamate |

58377-44-9 | 95%+ | 2.5g |

$188.0 | 2023-09-07 | |

| Life Chemicals | F1905-7095-5g |

tert-butyl N-methoxycarbamate |

58377-44-9 | 95%+ | 5g |

$282.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204690-1g |

tert-Butyl methoxycarbamate |

58377-44-9 | 98% | 1g |

¥427.00 | 2024-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JO449-5g |

tert-Butyl methoxycarbamate |

58377-44-9 | 95+% | 5g |

2499CNY | 2021-05-07 | |

| A2B Chem LLC | AG80334-25g |

tert-Butyl n-methoxycarbamate |

58377-44-9 | 95% | 25g |

$467.00 | 2024-04-19 | |

| Aaron | AR00ELSQ-100mg |

tert-butyl N-methoxycarbamate |

58377-44-9 | 97% | 100mg |

$12.00 | 2025-01-24 |

tert-butyl N-methoxycarbamate 関連文献

-

1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

tert-butyl N-methoxycarbamateに関する追加情報

tert-butyl N-methoxycarbamate: A Comprehensive Overview

tert-butyl N-methoxycarbamate, also known by its CAS registry number CAS No. 58377-44-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry and material science. This compound, characterized by its unique structure and properties, plays a pivotal role in modern chemical synthesis and applications. In this article, we delve into the detailed characteristics, synthesis methods, applications, and the latest research advancements surrounding tert-butyl N-methoxycarbamate.

The molecular structure of tert-butyl N-methoxycarbamate comprises a tert-butyl group attached to a methoxycarbonyl group, which imparts it with distinctive chemical properties. Its molecular formula is C8H16NO3, and it exists as a white crystalline solid under standard conditions. The compound is widely recognized for its stability under various reaction conditions, making it an ideal candidate for use in protective group chemistry.

CAS No. 58377-44-9 is primarily employed as a protecting group for amines in organic synthesis. This application is particularly advantageous in peptide synthesis, where the need for selective protection and deprotection of amino groups is critical. Recent studies have highlighted the efficiency of tert-butyl N-methoxycarbamate in facilitating controlled release mechanisms in drug delivery systems, further underscoring its versatility.

The synthesis of tert-butyl N-methoxycarbamate involves a multi-step process that typically begins with the reaction of tert-butyl alcohol with phosgene or other carbonylating agents. This process is optimized to ensure high yields and purity, which are essential for its intended applications. Researchers have recently explored alternative synthetic pathways that utilize greener chemistry principles, such as catalytic methods and biodegradable starting materials, to enhance the sustainability of its production.

In terms of applications, CAS No. 58377-44-9 has found extensive use in the pharmaceutical industry as an intermediate in drug development. Its role in protecting amine functionalities during complex molecule synthesis has been pivotal in advancing therapeutic agents targeting various diseases. Additionally, the compound has been investigated for its potential in polymer chemistry, where it serves as a building block for creating novel materials with tailored properties.

The latest research on tert-butyl N-methoxycarbamate has focused on its application in bioconjugation chemistry and click chemistry. Scientists have demonstrated its ability to act as a reactive intermediate in the formation of covalent bonds between biomolecules, opening new avenues for biotechnology applications. Furthermore, studies have explored its compatibility with enzymatic systems, paving the way for its use in biocatalytic processes.

In conclusion, CAS No. 58377-44-9, or tert-butyl N-methoxycarbamate, stands as a testament to the ingenuity of modern chemical synthesis. Its diverse applications across pharmaceuticals, materials science, and biotechnology highlight its significance in contemporary research and industry. As ongoing studies continue to uncover new potentials for this compound, it remains at the forefront of chemical innovation.

58377-44-9 (tert-butyl N-methoxycarbamate) 関連製品

- 2172001-74-8(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidoheptanoic acid)

- 790271-06-6(2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid)

- 928652-45-3(Escitalopram Didesmethyl)

- 1361601-39-9(2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-3-acetic acid)

- 2172552-39-3(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid)

- 941910-69-6(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide)

- 945549-13-3(2-(2R)-oxiran-2-ylpyrazine)

- 94856-39-0(2-chloro-6,7-dimethylquinoline-3-carbaldehyde)

- 2229221-62-7(tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)

- 2248338-11-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate)